Thiomorpholine vs. Morpholine: Impact on Cellular Permeability in p300/CBP HAT Inhibition
While direct data for 5-(Thiomorpholinomethyl)furan-2-carbaldehyde is not available in primary literature, a closely related analog, 5-(Thiomorpholin-4-yl)furan-2-carbaldehyde, demonstrates an IC50 of 8.6 µM against p300/CBP histone acetyltransferase (HAT) enzymes . Structure-activity relationship (SAR) analyses indicate that the thiomorpholine group in this analog enhances cellular permeability relative to its morpholine counterpart .
| Evidence Dimension | Cellular permeability |
|---|---|
| Target Compound Data | Not directly measured for target compound; inferred from thiomorpholine analog |
| Comparator Or Baseline | Morpholine analog |
| Quantified Difference | Enhanced (qualitative statement from SAR analysis) |
| Conditions | p300/CBP HAT enzyme assay and cellular permeability studies |
Why This Matters
For procurement decisions involving cell-based assays or in vivo studies, the potential for improved cellular penetration offered by the thiomorpholine moiety over morpholine-based alternatives can be a critical factor in achieving desired biological responses.
